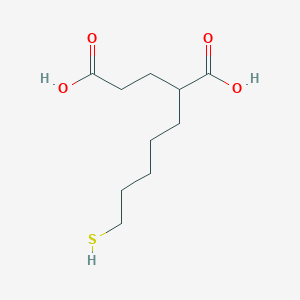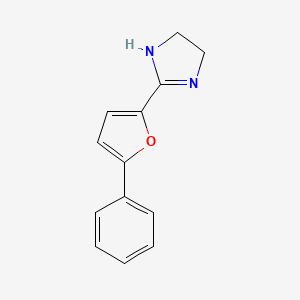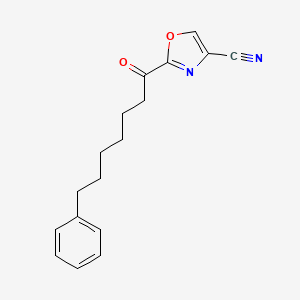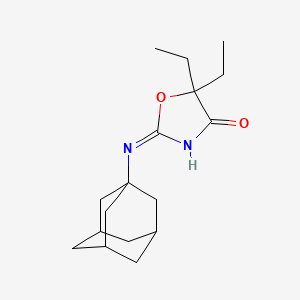![molecular formula C17H11NO3 B10841077 2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol CAS No. 595566-71-5](/img/structure/B10841077.png)
2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring fused with a benzooxazole ring, both of which are functionalized with hydroxyl groups. The presence of these functional groups imparts significant reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol typically involves the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting estrogen receptors.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol involves its interaction with molecular targets such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways . This interaction is facilitated by the hydroxyl groups, which form hydrogen bonds with the receptor sites.
Comparison with Similar Compounds
Similar Compounds
3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol: Shares a similar structure but with an isoxazole ring instead of a benzooxazole ring.
6-(Aryl-amido or aryl-amidomethyl)-naphthalen-2-yloxy derivatives: These compounds have similar naphthalene-based structures and are used in various therapeutic applications.
Uniqueness
2-(6-Hydroxy-naphthalen-2-yl)-benzooxazol-6-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct reactivity and potential for diverse applications. Its ability to interact with estrogen receptors and its fluorescent properties make it particularly valuable in both biological and chemical research.
Properties
CAS No. |
595566-71-5 |
|---|---|
Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C17H11NO3/c19-13-4-3-10-7-12(2-1-11(10)8-13)17-18-15-6-5-14(20)9-16(15)21-17/h1-9,19-20H |
InChI Key |
PZIKVWJRAOMJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NC4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


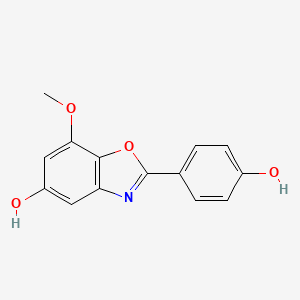


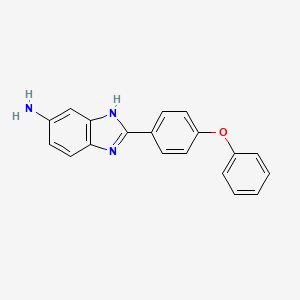
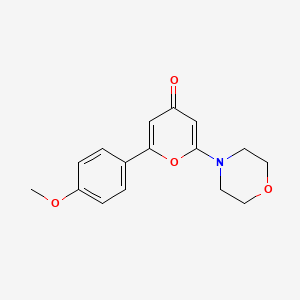

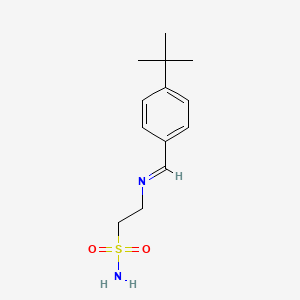
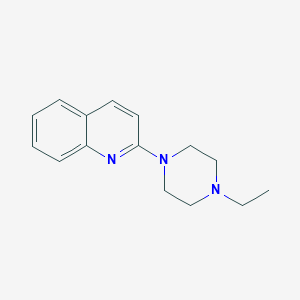
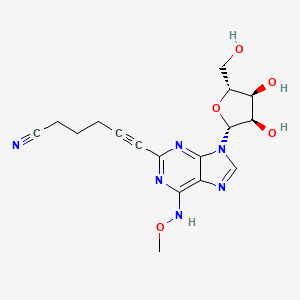
![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
